What is Fluometuron-desmethyl-d3
What is Fluometuron-desmethyl-d3
An In-depth Technical Guide to Fluometuron-desmethyl-d3
Introduction
Fluometuron (B1672900) is a selective phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton and sugarcane cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis.[1][2] In the environment and within organisms, fluometuron undergoes metabolic degradation, with one of its primary metabolites being desmethyl-fluometuron (also known as fluometuron-desmethyl).[3]
The detection and quantification of fluometuron and its metabolites are crucial for environmental monitoring, toxicology studies, and ensuring food safety. To achieve high accuracy and precision in these analytical measurements, especially when using sensitive techniques like mass spectrometry, isotopically labeled internal standards are employed. Fluometuron-desmethyl-d3 is the deuterated analog of desmethyl-fluometuron and serves as an ideal internal standard for its quantification. The use of such standards is critical for correcting variations in sample preparation and matrix effects during analysis.
This technical guide provides a comprehensive overview of Fluometuron-desmethyl-d3, including its physicochemical properties in comparison to its non-labeled counterparts, a detailed experimental protocol for its use in a typical analytical workflow, and visualizations of the metabolic pathway of fluometuron and the analytical process.
Physicochemical Properties
The following table summarizes the key physicochemical properties of fluometuron, its primary metabolite desmethyl-fluometuron, and the isotopically labeled internal standard, Fluometuron-desmethyl-d3.
| Property | Fluometuron | Desmethyl-fluometuron | Fluometuron-desmethyl-d3 |
| IUPAC Name | 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | 1-methyl-3-[3-(trifluoromethyl)phenyl]urea | 1-(methyl-d3)-3-[3-(trifluoromethyl)phenyl]urea |
| CAS Number | 2164-17-2[2] | 3032-40-4[4] | Not available |
| Chemical Formula | C₁₀H₁₁F₃N₂O[2] | C₉H₉F₃N₂O[4] | C₉H₆D₃F₃N₂O |
| Molecular Weight | 232.20 g/mol [5] | 218.18 g/mol [4] | 221.20 g/mol |
| Appearance | White crystals or powder[3] | Solid | Solid |
| Melting Point | 163-164 °C[2] | Not available | Not available |
| Solubility in Water | 90 mg/L at 20 °C[2] | Not available | Not available |
Metabolic Pathway of Fluometuron
Fluometuron is metabolized in organisms, such as plants and animals, primarily through N-demethylation. This process involves the removal of one of the two methyl groups from the urea (B33335) side chain, leading to the formation of desmethyl-fluometuron. This is a key step in the detoxification and degradation of the herbicide.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of desmethyl-fluometuron in a sample matrix (e.g., soil, water) using Fluometuron-desmethyl-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
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Standards: Desmethyl-fluometuron, Fluometuron-desmethyl-d3
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Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
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Reagents: Formic acid, Ammonium (B1175870) formate
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Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
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Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desmethyl-fluometuron and Fluometuron-desmethyl-d3 in methanol to prepare individual stock solutions.
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Working Standard Solutions: Prepare a series of calibration standards by serially diluting the desmethyl-fluometuron stock solution with a suitable solvent mixture (e.g., 50:50 ACN:Water).
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Internal Standard Spiking Solution: Prepare a working solution of Fluometuron-desmethyl-d3 at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.
Sample Preparation (Solid Phase Extraction)
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Sample Pre-treatment: Acidify water samples with formic acid. For soil samples, perform a solvent extraction (e.g., with acetonitrile), followed by centrifugation.
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SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
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Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile or methanol).
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Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. Add the internal standard spiking solution at this stage.
LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions (example):
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Desmethyl-fluometuron: Precursor ion (m/z) -> Product ion (m/z)
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Fluometuron-desmethyl-d3: Precursor ion (m/z) -> Product ion (m/z)
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Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.
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Data Analysis
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Construct a calibration curve by plotting the ratio of the peak area of desmethyl-fluometuron to the peak area of Fluometuron-desmethyl-d3 against the concentration of the calibration standards.
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Quantify the amount of desmethyl-fluometuron in the samples by using the regression equation from the calibration curve.
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of an environmental sample for desmethyl-fluometuron using an isotopically labeled internal standard.
Conclusion
Fluometuron-desmethyl-d3 is a critical tool for the accurate and precise quantification of the fluometuron metabolite, desmethyl-fluometuron. Its use as an internal standard in analytical methods like LC-MS/MS allows researchers and scientists to overcome challenges associated with sample matrix effects and variations in sample preparation, leading to reliable data for environmental monitoring, food safety assessment, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for professionals in the field to develop and implement robust analytical procedures for fluometuron and its metabolites.
